Cas no 2166758-76-3 (4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole)

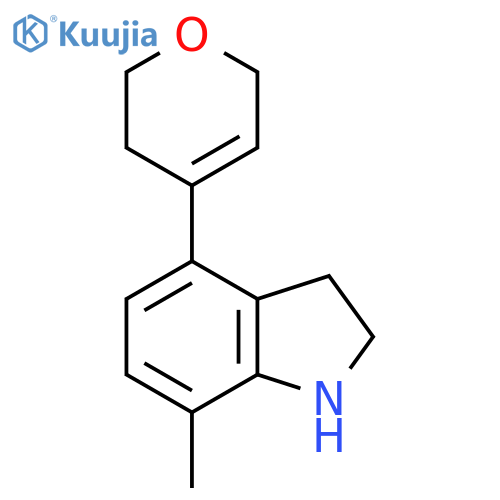

2166758-76-3 structure

商品名:4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole

- EN300-1586931

- 2166758-76-3

-

- インチ: 1S/C14H17NO/c1-10-2-3-12(11-5-8-16-9-6-11)13-4-7-15-14(10)13/h2-3,5,15H,4,6-9H2,1H3

- InChIKey: ALAZVQRDZNPRTK-UHFFFAOYSA-N

- ほほえんだ: O1CC=C(CC1)C1=CC=C(C)C2=C1CCN2

計算された属性

- せいみつぶんしりょう: 215.131014166g/mol

- どういたいしつりょう: 215.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 21.3Ų

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586931-0.05g |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 0.05g |

$983.0 | 2023-06-04 | ||

| Enamine | EN300-1586931-10.0g |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 10g |

$5037.0 | 2023-06-04 | ||

| Enamine | EN300-1586931-2.5g |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 2.5g |

$2295.0 | 2023-06-04 | ||

| Enamine | EN300-1586931-500mg |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 500mg |

$1124.0 | 2023-09-24 | ||

| Enamine | EN300-1586931-5000mg |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 5000mg |

$3396.0 | 2023-09-24 | ||

| Enamine | EN300-1586931-10000mg |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 10000mg |

$5037.0 | 2023-09-24 | ||

| Enamine | EN300-1586931-250mg |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 250mg |

$1078.0 | 2023-09-24 | ||

| Enamine | EN300-1586931-1.0g |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 1g |

$1172.0 | 2023-06-04 | ||

| Enamine | EN300-1586931-0.1g |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 0.1g |

$1031.0 | 2023-06-04 | ||

| Enamine | EN300-1586931-0.25g |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole |

2166758-76-3 | 0.25g |

$1078.0 | 2023-06-04 |

4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

2166758-76-3 (4-(3,6-dihydro-2H-pyran-4-yl)-7-methyl-2,3-dihydro-1H-indole) 関連製品

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量